4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a complex organic compound that features a fluorophenyl group, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl group. One common synthetic route involves the reaction of 4-fluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then coupled with butanoic acid derivatives under specific reaction conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its combination of a fluorophenyl group and a pyrazole ring. Similar compounds include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with different substituents.
(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide: A compound with a similar fluorophenyl group but different overall structure.
Properties
Molecular Formula |
C16H16FN3O3 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
4-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H16FN3O3/c17-13-6-3-12(4-7-13)5-8-15(21)19-14-10-18-20(11-14)9-1-2-16(22)23/h3-8,10-11H,1-2,9H2,(H,19,21)(H,22,23)/b8-5+ |
InChI Key |
JMWOONVIHDHUGE-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CN(N=C2)CCCC(=O)O)F |
Origin of Product |
United States |
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